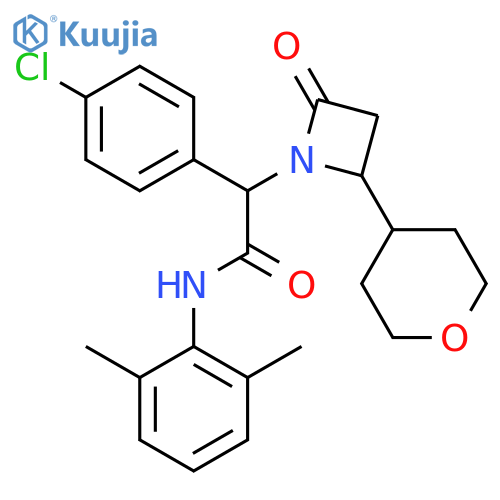Cas no 2309447-43-4 (2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide)

2309447-43-4 structure
商品名:2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide
CAS番号:2309447-43-4
MF:C24H27ClN2O3
メガワット:426.935785531998
MDL:MFCD32202955
CID:5223536
PubChem ID:165739046
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 1-Azetidineacetamide, α-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-oxo-4-(tetrahydro-2H-pyran-4-yl)-
- EN300-233686
- 2309447-43-4
- 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-(oxan-4-yl)-4-oxoazetidin-1-yl]acetamide
- 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide
-
- MDL: MFCD32202955
- インチ: 1S/C24H27ClN2O3/c1-15-4-3-5-16(2)22(15)26-24(29)23(18-6-8-19(25)9-7-18)27-20(14-21(27)28)17-10-12-30-13-11-17/h3-9,17,20,23H,10-14H2,1-2H3,(H,26,29)
- InChIKey: SXZXYRSOSWHZEM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C(NC1C(C)=CC=CC=1C)=O)N1C(CC1C1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 426.1710204g/mol
- どういたいしつりょう: 426.1710204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.290±0.06 g/cm3(Predicted)
- ふってん: 642.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.24±0.70(Predicted)
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-233686-0.1g |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-(oxan-4-yl)-4-oxoazetidin-1-yl]acetamide |
2309447-43-4 | 95% | 0.1g |
$751.0 | 2024-06-19 | |
| Enamine | EN300-233686-0.05g |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-(oxan-4-yl)-4-oxoazetidin-1-yl]acetamide |
2309447-43-4 | 95% | 0.05g |
$623.0 | 2024-06-19 |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
2309447-43-4 (2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
